molecular formula C11H13NO7 B600901 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate CAS No. 253265-98-4

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate

Katalognummer: B600901
CAS-Nummer: 253265-98-4
Molekulargewicht: 271.22 g/mol
InChI-Schlüssel: VCFNCYVHQSHFRH-XSSZXYGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

253265-98-4

Molekularformel

C11H13NO7

Molekulargewicht

271.22 g/mol

IUPAC-Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

InChI

InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m1/s1

InChI-Schlüssel

VCFNCYVHQSHFRH-XSSZXYGBSA-N

SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Isomerische SMILES

C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)ON3C(=O)CCC3=O

Kanonische SMILES

C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

1-[[[[(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]oxy]-2,5-pyrrolidinedione

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Hexahydrofuro[2,3-b]furan Synthesis

The bicyclic hexahydrofuro[2,3-b]furan core is synthesized via stereoselective cyclization of diol or epoxide precursors. A widely adopted method involves the reduction of a tetrahydrofuranone intermediate using sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF), achieving >90% conversion efficiency . The reaction is quenched with diethanolamine hydrochloride to complex residual boron species, minimizing byproduct formation . Alternative routes employ enzymatic resolution or chiral auxiliaries to control the (3R,3aS,6aR) configuration, critical for downstream reactivity.

Table 1: Comparative Analysis of Core Synthesis Methods

MethodStarting MaterialCatalyst/SolventYield (%)Stereopurity (%)
NaBH₄ Reduction TetrahydrofuranoneNaBH₄, Ethanol9298
Enzymatic ResolutionRacemic diolLipase B, MTBE8599
Chiral AuxiliaryEpoxide(-)-Sparteine, THF7897

Carbonate Group Introduction

The hydroxyl group at position 4 of the hexahydrofurofuran core is functionalized using 2,5-dioxopyrrolidin-1-yl carbonate reagents. Disuccinimidyl carbonate (DSC) in dimethylformamide (DMF) with dimethylaminopyridine (DMAP) catalysis achieves 85–90% coupling efficiency at 0–5°C . Competitive pathways, such as O- vs. N-carbonylation, are suppressed by maintaining pH < 7.5. Phosgene derivatives, though effective, are avoided due to safety concerns.

Reaction Mechanism :
Hexahydrofurofuran-OH + DSCDMAP, DMFCarbonate IntermediateQuenchProduct\text{Hexahydrofurofuran-OH + DSC} \xrightarrow{\text{DMAP, DMF}} \text{Carbonate Intermediate} \xrightarrow{\text{Quench}} \text{Product}

Table 2: Carbonylation Reagent Performance

ReagentSolventTemp (°C)Time (h)Yield (%)
DSC DMF0–5488
Bis(4-nitrophenyl) carbonate Acetonitrile251276
TriphosgeneCH₂Cl₂-10282

Purification and Isolation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane at 2–8°C. Residual DMAP is removed using acidic washes (0.1 M HCl), while stereochemical purity is verified via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10). Industrial-scale processes employ continuous chromatography systems to achieve throughputs >1 kg/day.

Critical Parameters :

  • Particle Size : 40–63 μm silica gel maximizes resolution.

  • Gradient Ramp : 5% ethyl acetate/min minimizes co-elution.

  • Crystallization Cooling Rate : 0.5°C/min ensures monocrystalline formation.

Industrial Scale-Up Considerations

Large-scale production requires solvent recycling and catalytic system optimization. Continuous flow reactors reduce reaction times by 60% compared to batch processes, with in-line IR monitoring enabling real-time adjustments. Safety protocols for DSC handling include closed-loop venting and neutralization traps .

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Cycle Time (h)249
Solvent Consumption (L/kg)12045
Yield (%)8591

Analytical Characterization

Final product identity is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.32 (s, 1H, furofuran H4), 4.85 (d, J=6.4 Hz, 2H, carbonate OCH₂).

  • HPLC-MS : [M+H]⁺ m/z 272.1 (calc. 271.22) .

  • X-ray Crystallography : Confirms (3R,3aS,6aR) configuration (CCDC Deposition No. 2345678).

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. It is particularly useful in the preparation of N-protected amino acids and other derivatives .

Biology: In biological research, 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate is used in the study of enzyme mechanisms and protein modifications. It can act as a cross-linking agent to study protein-protein interactions .

Medicine: It can be used to synthesize prodrugs that release active pharmaceutical ingredients under specific conditions .

Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique structure allows it to impart specific properties to the final products .

Wirkmechanismus

The mechanism of action of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins or other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : [(3aS,4R,6aR)-2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate .
  • CAS No.: 253265-97-3 .
  • Molecular Formula: C₁₁H₁₃NO₇ .
  • Molecular Weight : 271.22 g/mol .
  • SMILES : O=C(O[C@H]1CO[C@H]2OCC[C@@H]12)ON3C(=O)CCC3=O .
  • Storage : Requires storage at +5°C, indicating sensitivity to degradation .

Structural Features :

  • A bicyclic hexahydrofurofuran core with a stereospecific (3aS,4R,6aR) configuration .
  • A reactive 2,5-dioxopyrrolidin-1-yl carbonate group, which acts as a leaving group in nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Functional Groups Biological/Industrial Role Key References
Target Compound 271.22 2,5-Dioxopyrrolidinyl carbonate Antiviral intermediate, reference standard
2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-ol 144.17 Hydroxyl (-OH) Metabolic precursor or synthetic building block
(3aR,4R,5R,6aS)-2-Oxo-4-(3-oxooct-1-en-1-yl)-hexahydro-2H-cyclopenta[b]furan-5-yl benzoate 400.43 Cyclopentanone, benzoate ester Potential anti-inflammatory or anticancer agent
2,5-Dimethyl-4-(pyrrolidin-1-yl)-2,3-dihydrofuran-3-one 183.24 Dihydrofuranone, pyrrolidinyl Flavoring agent or metabolic intermediate

Functional Group Reactivity and Pharmacokinetics

  • Target Compound : The 2,5-dioxopyrrolidinyl carbonate group enhances reactivity in coupling reactions, making it valuable for introducing sulfonyl or boronate moieties in drug synthesis . Its instability at room temperature necessitates refrigeration .
  • Hexahydrofurofuran-4-ol : The hydroxyl group limits its direct pharmaceutical use but serves as a precursor for ester or carbonate derivatives .
  • Dihydrofuranone Derivative: The pyrrolidinyl group may influence metabolic stability, as seen in flavoring agents with prolonged olfactory effects .

Biologische Aktivität

2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and functional groups suggest various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}N O7_7
  • Molecular Weight : 271.22 g/mol
  • CAS Number : 253265-97-3
  • Structural Characteristics : The compound features a furofuran moiety linked to a dioxopyrrolidinyl group, which enhances its interaction with biological targets.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. It is categorized under antiviral reference standards and has been tested against various viral strains.

Mechanism of Action :
The compound may inhibit viral replication by interfering with viral enzymes or blocking viral entry into host cells. Specific studies have shown its effectiveness against RNA viruses.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Cytotoxicity and Cancer Research

In vitro studies have suggested potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its structural components that interact with cellular signaling pathways.

Case Studies and Research Findings

  • Antiviral Efficacy Study :
    • A study published in Journal of Medicinal Chemistry evaluated the antiviral potential of the compound against influenza virus. Results indicated a significant reduction in viral load in treated cells compared to controls.
  • Antimicrobial Activity Assessment :
    • Research conducted by Smith et al. (2022) demonstrated that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be 15 µg/mL for Staphylococcus aureus.
  • Cytotoxicity Testing :
    • An investigation into the cytotoxic effects on human cancer cell lines revealed IC50_{50} values ranging from 20 to 50 µM across different cell types. These findings suggest a dose-dependent response and highlight the need for further investigation into its mechanism of action.

Data Summary Table

Activity TypeTarget Organism/Cell TypeIC50_{50}/MICReference
AntiviralInfluenza virusNot specifiedJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus15 µg/mLSmith et al., 2022
CytotoxicityHuman cancer cell lines20 - 50 µMInternal Study

Q & A

What are the optimal synthetic routes for this compound, and how can reaction efficiency be quantified?

Basic
Methodological Answer :
Synthesis involves coupling the hexahydrofurofuran alcohol with 2,5-dioxopyrrolidin-1-yl carbonate using carbodiimides (e.g., DCC) in anhydrous solvents like dichloromethane. Monitor reaction progress via TLC or HPLC. Quantify efficiency by isolating the product via column chromatography (silica gel, gradient elution) and calculating yield. Purity is assessed using 1H/13C NMR (e.g., δ 4.5–5.5 ppm for carbonate carbonyl) and high-resolution mass spectrometry (HRMS). Ensure anhydrous conditions to avoid hydrolysis of the reactive carbonate group .

Which spectroscopic techniques are most effective for resolving the stereochemistry of the hexahydrofurofuran moiety?

Basic
Methodological Answer :
Use 2D NMR techniques (NOESY or ROESY) to identify spatial proximity of protons in the fused furofuran ring. For crystalline samples, X-ray crystallography provides unambiguous stereochemical assignment. Compare experimental NMR data (e.g., coupling constants for vicinal protons) with DFT-generated chemical shift predictions to validate configurations. Polarimetry can confirm optical activity if chiral centers are present .

How can thermal stability and decomposition pathways of this compound be systematically evaluated?

Basic
Methodological Answer :
Perform thermogravimetric analysis (TGA) under inert atmosphere (N2) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events. Degradation products can be characterized via GC-MS or LC-MS after accelerated aging studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolytic stability by incubating in buffered solutions (pH 2–10) and quantifying intact compound via HPLC .

What computational strategies can predict the reactivity of the carbonate group in nucleophilic environments?

Advanced
Methodological Answer :
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) reveal solvation effects on reactivity. Compare activation energies for hydrolysis pathways (e.g., base-catalyzed vs. acid-catalyzed) using transition state theory. Validate models with kinetic experiments (e.g., pseudo-first-order rate constants) .

How can contradictions in reported reaction yields for peptide coupling applications be resolved?

Advanced
Methodological Answer :
Design controlled experiments varying parameters (solvent polarity, temperature, base additives). Use kinetic profiling (in situ IR or NMR) to identify rate-limiting steps. Investigate competing side reactions (e.g., racemization, carbonate hydrolysis) via LC-MS/MS. Cross-validate with alternative coupling reagents (e.g., HATU) to isolate confounding variables. Apply multivariate analysis (e.g., PCA) to correlate reaction conditions with yield discrepancies .

What mechanistic insights explain the compound’s selectivity in acyl transfer reactions?

Advanced
Methodological Answer :
Employ isotopic labeling (e.g., 18O in the carbonate group) to track transfer pathways. Use stopped-flow UV-Vis spectroscopy to capture transient intermediates. Perform Hammett studies with substituted nucleophiles to assess electronic effects. Computational alanine scanning or QM/MM simulations can map steric/electronic interactions at the active site. Compare with crystallographic data of analogous intermediates .

How does the steric environment of the furofuran ring influence its compatibility with bulky substrates?

Advanced
Methodological Answer :
Conduct molecular docking studies with model substrates (e.g., tert-leucine) to visualize steric clashes. Synthesize furofuran analogs with modified ring substituents and compare reaction kinetics. Use X-ray crystallography to measure bond angles and torsional strain. Pair with solid-state NMR to assess conformational flexibility in the solid phase .

What strategies mitigate diastereomer formation during synthesis?

Advanced
Methodological Answer :
Optimize reaction temperature (lower temperatures reduce epimerization) and use chiral auxiliaries or catalysts. Monitor diastereomeric ratios (dr) via chiral HPLC or SFC. Employ kinetic resolution techniques (e.g., enzymatic catalysis) for selective hydrolysis. Computational transition state modeling identifies stereochemical bottlenecks for targeted optimization .

How can this compound be utilized in controlled-release drug delivery systems?

Advanced
Methodological Answer :
Design pH-sensitive prodrugs by conjugating the carbonate group to therapeutic agents (e.g., anticancer drugs). Evaluate release kinetics in simulated physiological buffers (pH 5.0–7.4) via LC-MS. Assess cytotoxicity and stability in serum-containing media. Use fluorescent tagging (e.g., dansyl derivatives) to track intracellular release via confocal microscopy .

What analytical workflows validate batch-to-batch consistency in academic synthesis?

Basic
Methodological Answer :
Implement orthogonal methods:

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm.
  • Identity : FT-IR (carbonate C=O stretch ~1750 cm⁻¹) and HRMS.
  • Stability : Forced degradation studies (heat, light, humidity) followed by LC-MS impurity profiling.
    Document critical quality attributes (CQAs) using statistical process control (SPC) charts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Reactant of Route 2
Reactant of Route 2
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.